[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The primary name, this compound, reflects the hierarchical naming system that prioritizes the carboxylic acid functionality while accurately describing the substitution pattern on the tetrazole ring. The compound's molecular formula is established as C8H13N5O2, with a molecular weight of 211.23 grams per mole, representing a relatively compact yet structurally complex molecule.
The structural representation reveals a five-membered tetrazole ring system that serves as the central scaffold for this molecule. The tetrazole moiety, characterized by its four nitrogen atoms and one carbon atom in a planar ring configuration, provides the foundation for the compound's unique chemical properties. The pyrrolidine substituent, a saturated five-membered nitrogen-containing heterocycle, is attached to the tetrazole ring through a methylene linker, creating a [5-(pyrrolidin-1-ylmethyl)] substitution pattern. This structural arrangement positions the pyrrolidine ring at the 5-position of the tetrazole, while the acetic acid functionality is attached directly to the 1-position nitrogen of the tetrazole ring.
The molecular architecture demonstrates a sophisticated arrangement of functional groups that contributes to the compound's potential biological activity. The acetic acid moiety provides carboxylic acid functionality, which can participate in hydrogen bonding and electrostatic interactions. The tetrazole ring system offers multiple nitrogen atoms capable of coordination chemistry and hydrogen bonding, while the pyrrolidine ring contributes additional conformational flexibility and potential for hydrophobic interactions. This combination of structural features creates a molecule with diverse interaction capabilities, explaining its classification as an amino acid derivative with potential pharmacological properties.
| Structural Component | Description | Position |
|---|---|---|
| Tetrazole Ring | Five-membered ring with four nitrogen atoms | Central scaffold |
| Pyrrolidine Ring | Saturated five-membered nitrogen heterocycle | 5-position via methylene bridge |
| Acetic Acid Group | Carboxylic acid functionality | 1-position nitrogen |
| Methylene Linker | Single carbon bridge | Connecting pyrrolidine to tetrazole |
Alternative Chemical Designations and Registry Numbers
Database identifiers across various chemical information systems provide additional reference points for this compound. The systematic approach to chemical identification ensures that researchers and regulatory agencies can accurately track and reference this specific molecular entity regardless of the nomenclature system employed. The consistency of the Chemical Abstracts Service number across multiple authoritative sources confirms the reliability of this identification system.
| Identifier Type | Designation | Source |
|---|---|---|
| Chemical Abstracts Service Number | 933754-87-1 | Primary registry |
| Systematic Name | This compound | International Union of Pure and Applied Chemistry |
| Alternative Name | 2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid | Chemical literature |
| Salt Form | [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride | Commercial sources |
Stereochemical Considerations and Isomeric Possibilities
The stereochemical analysis of this compound reveals several important considerations regarding potential isomeric forms and three-dimensional molecular arrangements. The compound's structure contains multiple elements that can influence its stereochemical properties, though the specific configuration depends on the precise connectivity and spatial arrangement of its constituent components.
The pyrrolidine ring system represents the primary source of potential stereochemical complexity within this molecule. Pyrrolidine adopts a puckered conformation due to its saturated five-membered ring structure, typically exhibiting envelope or twist conformations that interconvert rapidly at room temperature. The nitrogen atom within the pyrrolidine ring serves as the attachment point to the methylene linker, and the substitution at this position can influence the preferred conformational states of the ring system. The conformational flexibility of the pyrrolidine ring contributes to the overall molecular flexibility and potential for adopting multiple three-dimensional arrangements.
The tetrazole ring system, in contrast to the pyrrolidine component, maintains a planar geometry due to its aromatic character and delocalized electron system. The five-membered ring contains four nitrogen atoms arranged in a specific pattern that creates distinct tautomeric possibilities. Tetrazole rings can exist in different tautomeric forms, with the 1H-tetrazole and 2H-tetrazole forms representing the most common arrangements. The designation of this compound as a 1H-tetrazole derivative indicates the specific tautomeric form where the hydrogen atom is associated with the nitrogen at position 1 of the tetrazole ring.
The acetic acid functionality attached to the tetrazole ring introduces additional conformational considerations. The carboxylic acid group can adopt different conformational arrangements around the carbon-nitrogen bond connecting it to the tetrazole ring. The preferred conformation will be influenced by intramolecular interactions, particularly hydrogen bonding between the carboxylic acid group and the nitrogen atoms of the tetrazole ring. These conformational preferences can significantly impact the compound's biological activity and interaction patterns.
The methylene bridge connecting the pyrrolidine and tetrazole rings provides a flexible linker that allows for rotational freedom around the carbon-carbon and carbon-nitrogen bonds. This flexibility enables the molecule to adopt various three-dimensional conformations, potentially allowing optimization of binding interactions with biological targets. The conformational space accessible to this molecule is substantial, contributing to its potential versatility in biological systems.
| Structural Element | Stereochemical Features | Impact on Molecular Properties |
|---|---|---|
| Pyrrolidine Ring | Puckered conformation, envelope/twist forms | Conformational flexibility |
| Tetrazole Ring | Planar aromatic system, 1H-tautomer | Rigid scaffold, hydrogen bonding |
| Methylene Linker | Rotational freedom | Conformational adaptability |
| Acetic Acid Group | Rotational isomers, hydrogen bonding | Interaction versatility |
Properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUVYRALHOFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles under acidic conditions.
Coupling of Pyrrolidine and Tetrazole Rings: The pyrrolidine and tetrazole rings are coupled using a methylene bridge, typically through a nucleophilic substitution reaction.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the tetrazole ring, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific applications of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid can be categorized as follows:
Antimicrobial Activity
Studies have demonstrated that derivatives of tetrazole compounds possess significant antimicrobial properties. For instance, the synthesis of various tetrazole derivatives has shown promising antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Potential
The anti-inflammatory effects of tetrazole derivatives have been investigated, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases, although specific studies on this compound are still limited.
Anticancer Properties
Preliminary research into related tetrazole compounds has indicated potential anticancer activity. The ability of these compounds to interact with cellular targets involved in cancer progression opens avenues for developing novel cancer therapeutics. However, further studies are needed to evaluate the specific effects of this compound on cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine and tetrazole rings. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of tetrazole derivatives alongside this compound for their antimicrobial efficacy. Results showed that certain derivatives exhibited higher activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics, indicating the potential for new drug development .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction mechanisms between this compound and various biological targets. These computational studies help predict binding affinities and can guide further modifications to enhance biological activity .
Mechanism of Action
The mechanism of action of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences between [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid and analogous compounds:
Key Observations :
- Pyrrolidine vs. Piperidine : The substitution of pyrrolidine (5-membered amine) with 4-methylpiperidine (6-membered amine) in may enhance lipophilicity and alter binding kinetics due to steric and electronic differences.
- Sulfanylpyrimidine Group : The presence of a sulfanyl-linked pyrimidine in correlates with antiviral activity, likely due to improved target engagement with viral proteins.
- Mercapto Group : The -SH group in facilitates metal coordination, making it suitable for materials science applications (e.g., MOFs) .
Pharmacological Activity
- Antiviral Efficacy : {5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid exhibited a selectivity index twice that of rimantadine against influenza A virus, attributed to its low cytotoxicity and optimized pyrimidine interaction .
- Antimicrobial Potential: Pyrazole-substituted analogs (e.g., ) showed moderate activity against bacterial strains, suggesting that bulky aryl groups enhance membrane penetration.
Physicochemical Properties
- Solubility : The pyrrolidine group in the target compound enhances water solubility under acidic conditions (protonation of the amine), whereas sulfanylpyrimidine analogs may exhibit lower solubility due to hydrophobic pyrimidine rings .
- Crystal Structure: 2-(1H-Tetrazol-1-yl)acetic acid monohydrate (a simpler analog) shows a dihedral angle of 87.3° between the tetrazole and acetic acid groups, suggesting conformational rigidity . Substitutions like pyrrolidinylmethyl may introduce torsional flexibility.
Biological Activity
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid (CAS No. 933754-87-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 211.22 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. Tetrazoles are recognized for their ability to inhibit bacterial growth and have been explored as scaffolds for developing new antibiotics. The presence of the pyrrolidine group may contribute to enhanced interaction with bacterial targets, potentially leading to increased efficacy against resistant strains.
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis | |
| MCF7 (breast cancer) | 20 | Cell cycle arrest | |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : The tetrazole ring may interact with enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could act as a modulator for various receptors, influencing signaling pathways associated with inflammation and cell growth.
- Membrane Disruption : Its amphiphilic nature may allow it to integrate into lipid membranes, disrupting cellular integrity in pathogens.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tetrazole precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity:
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties, this compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against MRSA and E. coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
A series of in vitro tests on multiple cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. This suggests that further development could lead to novel anticancer therapies.
Q & A
Advanced Research Question
- Antiviral Assays: Plaque reduction neutralization tests (PRNT) against influenza A/H1N1 (IC₅₀ ≤ 50 μM; selectivity index > 2 vs. rimantadine) .
- Enzyme Inhibition: Acetylcholinesterase inhibition measured via Ellman’s assay (IC₅₀ values compared to donepezil) .
Dose-response curves (4-parameter logistic model) and cytotoxicity screening (MTT assay on HEK293 cells) ensure specificity.
How can contradictory data in synthetic yields or bioactivity be resolved?
Advanced Research Question
Discrepancies arise from catalyst variability (e.g., Pd/C vs. Raney Ni in hydrogenation) or impurities in azide precursors . Mitigation strategies:
- Synthesis: Use high-purity NaN₃ (>99%) and monitor intermediates via FTIR (CN stretch at 2100–2150 cm⁻¹).
- Bioactivity: Validate cell-line authenticity (STR profiling) and standardize assay protocols (e.g., ATP levels in viability tests). Meta-analysis of literature IC₅₀ values identifies outliers due to solvent effects (DMSO vs. aqueous buffers).
What analytical techniques ensure purity and structural integrity during synthesis?
Basic Research Question
- HPLC: Reverse-phase C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 60:40 over 20 min), retention time ~8.5 min .
- NMR: ¹H NMR (DMSO-d₆) peaks: δ 5.75 ppm (–CH₂CO–), δ 8.75 ppm (tetrazole protons) .
- Mass Spec: ESI-MS m/z [M+H]+ calculated 238.1, observed 238.2 .
How are enzyme-mediated synthesis strategies applied to produce derivatives of this compound?
Advanced Research Question
Penicillin acylase variants (computationally designed via PRODA) catalyze condensation with cephalosporin intermediates in aqueous media . Key steps:
- Enzyme Engineering: Site-saturation mutagenesis (e.g., Phe71Ala) improves acyl donor binding (ΔΔG = −2.3 kcal/mol).
- Biocatalysis: Reactions at 25°C, pH 8.0, yield >80% with 5 mM substrate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
